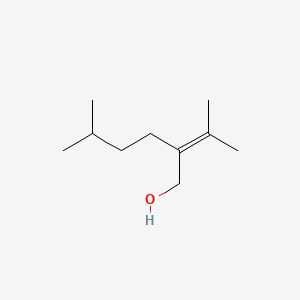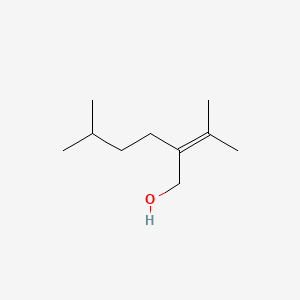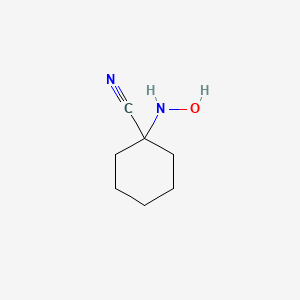
Tricyclo(14.2.2.2(7,10))docosa-1(19),7(22),8,10(21),16(20),17-hexaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo(14.2.2.2(7,10))docosa-1(19),7(22),8,10(21),16(20),17-hexaene is a complex organic compound with the molecular formula C22H28 It is characterized by its unique tricyclic structure, which includes multiple double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(14.2.2.2(7,10))docosa-1(19),7(22),8,10(21),16(20),17-hexaene typically involves multiple steps, starting from simpler organic molecules. . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Tricyclo(14.2.2.2(7,10))docosa-1(19),7(22),8,10(21),16(20),17-hexaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce functional groups like hydroxyl, amino, or halogen atoms .
科学的研究の応用
Tricyclo(14.2.2.2(7,10))docosa-1(19),7(22),8,10(21),16(20),17-hexaene has several scientific research applications:
Chemistry: It serves as a model compound for studying tricyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: Its chemical properties may be exploited in the development of new materials or chemical processes.
作用機序
The mechanism by which Tricyclo(14.2.2.2(7,10))docosa-1(19),7(22),8,10(21),16(20),17-hexaene exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific receptors or enzymes, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .
類似化合物との比較
Similar Compounds
Similar compounds to Tricyclo(14.2.2.2(7,10))docosa-1(19),7(22),8,10(21),16(20),17-hexaene include other tricyclic hydrocarbons and polycyclic aromatic hydrocarbons. Examples include:
- This compound derivatives with different substituents.
- Polycyclic aromatic hydrocarbons like naphthalene and anthracene .
Uniqueness
What sets this compound apart is its specific tricyclic structure with multiple double bonds, which imparts unique chemical and physical properties.
特性
CAS番号 |
7216-06-0 |
|---|---|
分子式 |
C22H28 |
分子量 |
292.5 g/mol |
IUPAC名 |
tricyclo[14.2.2.27,10]docosa-1(19),7,9,16(20),17,21-hexaene |
InChI |
InChI=1S/C22H28/c1-3-7-19-11-15-21(16-12-19)9-5-2-6-10-22-17-13-20(8-4-1)14-18-22/h11-18H,1-10H2 |
InChIキー |
OWTWHSWQHUIRRR-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=CC=C(CCCCCC3=CC=C(CC1)C=C3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{(E)-[2-(anilinocarbothioyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B11957561.png)



![Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11957578.png)



![Ethanone, 1-(4-bromophenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B11957606.png)




